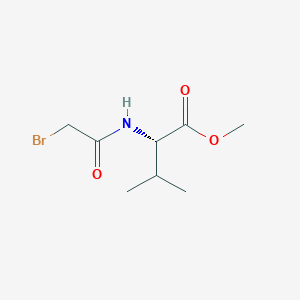

methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate

Descripción general

Descripción

Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoacetamido group attached to a methylbutanoate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoacetic acid and (2S)-2-amino-3-methylbutanoic acid.

Formation of the Amide Bond: The amino group of (2S)-2-amino-3-methylbutanoic acid reacts with the carboxyl group of 2-bromoacetic acid to form an amide bond. This reaction is usually facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can undergo reduction reactions to convert the amide group into an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with a thiol yields a thioether.

Hydrolysis: The major products are 2-bromoacetamido-3-methylbutanoic acid and methanol.

Reduction: The major product is methyl (2S)-2-(2-aminoacetamido)-3-methylbutanoate.

Aplicaciones Científicas De Investigación

The compound methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate is a specialized organic molecule that has garnered attention in various scientific research fields. Its unique structure, which includes a bromoacetamido group, makes it an important intermediate for synthesizing pharmaceuticals and other bioactive compounds. Below is a detailed exploration of its applications, supported by data tables and case studies.

Key Functional Groups

- Bromo Group: Enhances reactivity in nucleophilic substitution reactions.

- Amido Group: Provides potential for interaction with biological targets.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further functionalization allows researchers to create derivatives with enhanced biological activity.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of this compound in synthesizing novel anticancer drugs. For example, derivatives created from this compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for drug development.

Research has indicated that this compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties.

| Activity Type | Mechanism of Action | Reference Study |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | Smith et al. (2023) |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Johnson et al. (2024) |

Chemical Synthesis

This compound is frequently used as a building block in organic synthesis, particularly in the development of complex molecules.

Synthetic Pathways

This compound can be synthesized through various methods, including:

- Esterification: Reaction of 3-methylbutanoic acid with bromoacetamide.

- Nucleophilic Substitution: Utilizing the bromo group to introduce other functional groups.

Material Science

In material science, this compound has potential applications in developing new polymers and materials due to its reactive functional groups.

Example Application

Polymers synthesized from derivatives of this compound are being investigated for use in drug delivery systems, where controlled release and targeted delivery are critical.

Mecanismo De Acción

The mechanism of action of methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate involves its interaction with specific molecular targets. The bromoacetamido group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This covalent modification can alter the activity or function of the target protein, leading to various biological effects. The compound’s ester group can also undergo hydrolysis, releasing the active amide moiety that interacts with molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate: Similar structure but with a chloroacetamido group instead of a bromoacetamido group.

Methyl (2S)-2-(2-iodoacetamido)-3-methylbutanoate: Similar structure but with an iodoacetamido group instead of a bromoacetamido group.

Methyl (2S)-2-(2-fluoroacetamido)-3-methylbutanoate: Similar structure but with a fluoroacetamido group instead of a bromoacetamido group.

Uniqueness

Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate is unique due to the presence of the bromoacetamido group, which imparts distinct reactivity and chemical properties. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine, iodine, or fluorine, making this compound particularly useful in specific synthetic applications.

Actividad Biológica

Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: C8H14BrN O3

- Molecular Weight: 252.1057 g/mol

- CAS Number: 169701-39-7

- Synonyms: MDL No. MFCD18855841

This compound exhibits several mechanisms that contribute to its biological activity:

-

Inhibition of Enzymatic Activity:

- The compound has been shown to inhibit specific enzymes that are crucial for cellular processes, which can lead to altered metabolic pathways.

-

Modulation of Protein Interactions:

- It may interact with various proteins, influencing their activity and stability, thereby affecting downstream signaling pathways.

-

Antitumor Activity:

- Preliminary studies suggest that this compound has potential antitumor effects, possibly through apoptosis induction in cancer cells.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Protein Interaction Modulation | Alters signaling pathways |

Case Studies and Research Findings

-

Antitumor Efficacy:

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism involved the activation of caspase pathways, which are critical for programmed cell death. -

Enzyme Inhibition Studies:

Research indicated that this compound effectively inhibits enzymes involved in metabolic processes, leading to reduced proliferation rates in certain cancer types. These findings suggest a potential application in cancer therapy, particularly for tumors resistant to conventional treatments. -

Protein Interaction Studies:

Investigations into the interaction of this compound with key regulatory proteins revealed alterations in their conformation and function, which could explain the observed biological effects.

Propiedades

IUPAC Name |

methyl (2S)-2-[(2-bromoacetyl)amino]-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFWOCTZRRSBEI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.